molecular formula C16H16FN3O B2899488 6-Fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile CAS No. 1359864-59-7

6-Fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile

Cat. No.: B2899488
CAS No.: 1359864-59-7
M. Wt: 285.322
InChI Key: CDCBVJIPGIVETB-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound features a fluorine atom at the 6th position, a methyl group at the 1st position, a piperidinyl group at the 7th position, and a carbonitrile group at the 3rd position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-keto ester.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Addition of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced via a cyanation reaction, using reagents like cyanogen bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or piperidinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions, while electrophilic substitutions might involve reagents like bromine (Br₂) or iodine (I₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its antibacterial properties make it a candidate for studying bacterial resistance mechanisms and for developing new antibiotics.

    Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a potential lead compound for drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile likely involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, ultimately leading to bacterial cell death. The presence of the fluorine atom enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.

    Moxifloxacin: A fluoroquinolone with a methoxy group at the 8th position.

Uniqueness

6-Fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile is unique due to its specific combination of substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its piperidinyl group, in particular, may enhance its binding affinity to bacterial enzymes, making it a promising candidate for further development.

Properties

IUPAC Name

6-fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c1-19-10-11(9-18)16(21)12-7-13(17)15(8-14(12)19)20-5-3-2-4-6-20/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCBVJIPGIVETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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